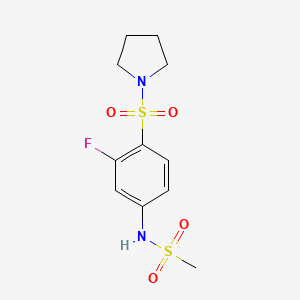![molecular formula C13H16N2O3 B7634853 methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7634853.png)
methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. It is a carbamate derivative that has been synthesized through a variety of methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as DNA topoisomerase and acetylcholinesterase. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In bacteria, it has been shown to inhibit growth and induce cell death. In insects, it has been shown to disrupt the nervous system and cause paralysis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a wide range of potential applications. However, its toxicity and potential side effects must be carefully considered when designing experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate. In medicine, it could be further investigated for its potential use as an anticancer agent. In agriculture, it could be studied for its potential use as a biopesticide. In environmental science, it could be investigated for its ability to degrade pollutants in soil and water. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects.
Synthesemethoden
Methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate can be synthesized through various methods, including the reaction of methyl isocyanate with 2-(3,4-dihydro-2H-quinolin-1-yl)acetic acid or its ester. Another method involves the reaction of 2-(3,4-dihydro-2H-quinolin-1-yl)acetic acid with phosgene, followed by reaction with methylamine. The synthesis of this compound has been extensively studied, and various modifications to the synthesis methods have been proposed to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
Methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has been studied for its potential applications in various fields. In medicine, it has been investigated for its antitumor, antiviral, and antibacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In environmental science, it has been investigated for its ability to degrade pollutants in soil and water.
Eigenschaften
IUPAC Name |
methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)14-12(16)9-15-8-4-6-10-5-2-3-7-11(10)15/h2-3,5,7H,4,6,8-9H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGAYXYLARLWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=O)CN1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7634776.png)
![1-(1H-indol-3-yl)-2-[[5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7634783.png)
![N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide](/img/structure/B7634789.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B7634793.png)
![3-(1,3-Thiazol-4-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7634802.png)

![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B7634813.png)

![N-[1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7634824.png)

![2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B7634848.png)
![2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)
